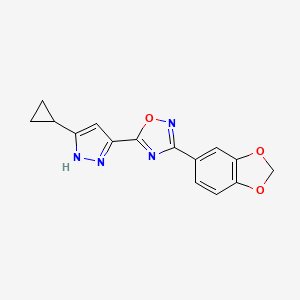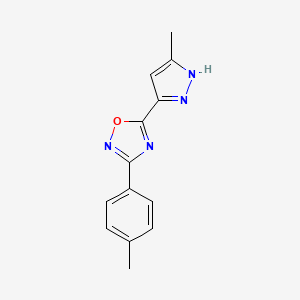![molecular formula C20H20N2O3 B6418087 N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 952999-61-0](/img/structure/B6418087.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, also known as N-Methoxy-Phenyl-Oxazole-Acetamide (NMPOA), is a synthetic compound that has been used in scientific research for various purposes. NMPOA has a wide range of applications, including chemical synthesis, pharmacology, and biochemistry. It is a versatile compound that has been used in a variety of studies to further understand the mechanisms of action, biochemical and physiological effects, and possible applications in laboratory experiments.
Scientific Research Applications
NMPOA has been used in a variety of scientific research applications, including chemical synthesis, pharmacology, and biochemistry. In chemical synthesis, NMPOA has been used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds, natural products, and pharmaceuticals. In pharmacology, NMPOA has been used to study the mechanism of action of drugs and their effects on the body. In biochemistry, NMPOA has been used to study the biochemical and physiological effects of drugs on the body.
Mechanism of Action
NMPOA is believed to act as an agonist of the G-protein coupled receptor (GPCR) family of receptors. GPCRs are a group of proteins that are involved in a variety of cellular processes, including cell signaling, regulation of gene expression, and cell metabolism. NMPOA binds to the GPCR and activates the receptor, leading to a cascade of events that results in a physiological response.
Biochemical and Physiological Effects
NMPOA has been studied in a variety of biochemical and physiological studies. Studies have shown that NMPOA has a wide range of effects on the body, including an increase in the production of nitric oxide, a decrease in the production of pro-inflammatory cytokines, and an increase in the production of anti-inflammatory cytokines. NMPOA has also been shown to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
NMPOA has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of studies, including chemical synthesis, pharmacology, and biochemistry. NMPOA is also relatively stable and easy to synthesize, making it a useful compound for laboratory experiments. However, there are some limitations to using NMPOA in laboratory experiments. NMPOA is a synthetic compound and may not be as biologically active as naturally occurring compounds, which may limit its use in certain studies.
Future Directions
NMPOA has a wide range of potential applications and future directions. It could be used in further studies to investigate the mechanisms of action of drugs and their effects on the body. NMPOA could also be used to study the biochemical and physiological effects of drugs on the body, as well as to study the potential therapeutic effects of drugs. Additionally, NMPOA could be used in further studies to investigate the potential applications of NMPOA in drug development, such as the synthesis of novel drugs and the development of new therapeutic strategies. Finally, NMPOA could be used in further studies to investigate the potential applications of NMPOA in laboratory experiments, such as in chemical synthesis and pharmacological studies.
Synthesis Methods
NMPOA can be synthesized by a variety of methods, including the Williamson ether synthesis, Ullmann ether synthesis, and the Suzuki coupling reaction. In the Williamson ether synthesis, NMPOA is synthesized by the reaction of 4-methoxyphenylethyl bromide and 5-phenyl-1,2-oxazol-3-yl acetate in the presence of a base. In the Ullmann ether synthesis, NMPOA is synthesized by the reaction of 4-methoxyphenylethyl chloride and 5-phenyl-1,2-oxazol-3-yl acetate in the presence of a base. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction in which NMPOA is synthesized by the reaction of 4-methoxyphenylethyl bromide and 5-phenyl-1,2-oxazol-3-yl acetate in the presence of a palladium catalyst.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-7-15(8-10-18)11-12-21-20(23)14-17-13-19(25-22-17)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDVQWDMIVZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6418019.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6418025.png)
![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418057.png)
![2-[7-butyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6418064.png)
![6-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418069.png)
![4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418077.png)
![4-(2-methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418085.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)
![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)
![6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418112.png)

![1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6418118.png)
